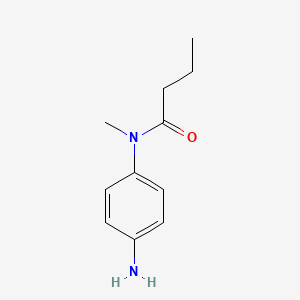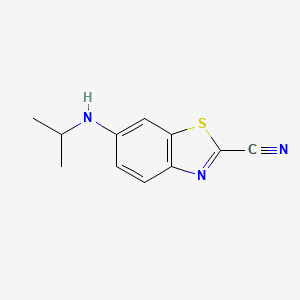![molecular formula C36H28O4 B8342779 Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-](/img/structure/B8342779.png)
Benzenepropanoic acid, -[[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]oxy]-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a biphenyl group, and a benzenepropanoic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran intermediate, followed by the introduction of the biphenyl group through a series of coupling reactions. The final step involves the esterification or amidation of the benzenepropanoic acid moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and verify the product’s identity and purity.
化学反应分析
Types of Reactions
Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound’s unique properties are explored for use in the development of new materials and chemical products.
作用机制
The mechanism of action of Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- Benzenepropanoic acid derivatives
- Benzofuran-containing compounds
- Biphenyl-based molecules
Uniqueness
What sets Benzenepropanoic acid, -[[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]oxy]-, (S)- apart from similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties
属性
分子式 |
C36H28O4 |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
(2S)-2-[4-[4-(2-benzyl-1-benzofuran-3-yl)phenyl]phenoxy]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H28O4/c37-36(38)34(24-26-11-5-2-6-12-26)39-30-21-19-28(20-22-30)27-15-17-29(18-16-27)35-31-13-7-8-14-32(31)40-33(35)23-25-9-3-1-4-10-25/h1-22,34H,23-24H2,(H,37,38)/t34-/m0/s1 |
InChI 键 |
CBAKPPAEHFOGJA-UMSFTDKQSA-N |
手性 SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)O[C@@H](CC6=CC=CC=C6)C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)OC(CC6=CC=CC=C6)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-5-[(3-methoxyphenyl)methyl]-2-phenethyl-2-phenyl-3H-pyran-6-one](/img/structure/B8342706.png)




![N-[2-(methylsulfonyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B8342751.png)




![1-(6-[1,3]Dioxolan-2-yl-pyridin-2-yl)ethanone](/img/structure/B8342796.png)


